benzyl 2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetate
Description
This compound belongs to the [1,2,3]triazolo[4,5-d]pyrimidine class, characterized by a fused triazole-pyrimidine core. Its structure includes a 2-fluorobenzyl group at the N3 position of the triazole ring and a thioacetate ester moiety at the C7 position of the pyrimidine (Figure 1).
Properties
IUPAC Name |
benzyl 2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5O2S/c21-16-9-5-4-8-15(16)10-26-19-18(24-25-26)20(23-13-22-19)29-12-17(27)28-11-14-6-2-1-3-7-14/h1-9,13H,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WITSPKXZHGXISU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors, suggesting that this compound may also interact with various cellular targets.
Mode of Action
The exact mode of action of this compound is currently unknown. It’s worth noting that compounds with similar structures, such as [1,2,3]triazolo[4,5-d]pyrimidines, have been found to inhibit certain enzymes. This suggests that this compound might exert its effects by inhibiting key enzymes in cellular processes.
Biological Activity
Benzyl 2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article delves into the compound's synthesis, biological properties, and relevant case studies.
Chemical Structure and Synthesis
The compound features a triazolopyrimidine core, which is known for its diverse biological activities. The synthesis typically involves multiple steps:
- Formation of the Triazolopyrimidine Core : This is achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.
- Functionalization : The introduction of the benzyl and fluorobenzyl groups is performed via nucleophilic substitution reactions.
- Acetylation : The final step involves acylation with acetic anhydride or acetyl chloride to yield the desired acetate derivative.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Inhibition of Cancer Cell Proliferation : Research has shown that triazolopyrimidine derivatives can inhibit cell proliferation in various cancer cell lines. For example, compounds structurally related to this compound have demonstrated IC50 values comparable to established chemotherapeutics like Olaparib in breast cancer models .
- Mechanism of Action : The mechanism often involves the inhibition of key enzymes such as PARP1, which plays a crucial role in DNA repair. In vitro studies have shown that these compounds can induce apoptosis in cancer cells by activating caspases and increasing levels of phosphorylated H2AX, a marker of DNA damage .
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor:
- Kinase Inhibition : Triazolopyrimidines are known to target various kinases involved in cell signaling pathways. Preliminary studies suggest that this compound may inhibit specific kinases, thereby disrupting cancer cell signaling .
Case Studies and Research Findings
Several studies have explored the biological activity of triazolopyrimidine derivatives:
- Study on PARP Inhibition :
- Antimicrobial Activity :
Summary Table of Biological Activities
Scientific Research Applications
Antiviral and Antifungal Activities
Recent studies have highlighted the antiviral and antifungal properties of triazole derivatives, including benzyl 2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetate. These compounds have shown effectiveness against various viral strains and fungi, making them potential candidates for the development of new antiviral agents.
Case Study: Antiviral Activity
A study published in December 2023 demonstrated that novel pyrimidine derivatives exhibited significant antiviral effects. The research indicated that compounds similar to this compound could inhibit viral replication through specific interactions with viral proteins .
Anti-inflammatory Properties
This compound has also been investigated for its anti-inflammatory effects. The compound's structure allows it to act as a COX-II inhibitor, which is crucial in managing inflammation-related diseases.
Case Study: COX-II Inhibition
In a comparative study of various COX-II inhibitors, several derivatives exhibited ED50 values comparable to established anti-inflammatory drugs like Celecoxib. The findings suggested that this compound could be developed into a potent anti-inflammatory medication .
Potential in Cancer Therapy
The compound's ability to modulate cellular pathways associated with cancer progression has garnered attention. Research indicates that the triazole ring may contribute to its anticancer properties by interfering with DNA synthesis and repair mechanisms in cancer cells.
Case Study: Anticancer Activity
A study focused on the synthesis of various triazole derivatives reported that certain compounds demonstrated significant cytotoxicity against cancer cell lines. This compound was included in this class of compounds and showed promising results in inhibiting tumor growth in vitro .
Summary of Applications
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Key structural variations among analogs include:
- Benzyl substituents: Fluorine position (2- vs. 4-fluorobenzyl), bromine substitution (4-bromobenzyl), or bulky groups (tert-butyl, morpholinomethyl).
- C7-thio-linked groups : Thioacetate esters, thioethers (propylthio), aromatic thio groups (benzo[d]oxazole), or amines.
Table 1: Structural and Physicochemical Comparison
Q & A
Q. Methodological Insight :
- Electron-withdrawing groups (e.g., -F) at the 2-position enhance binding via polar interactions.
- Bulkier substituents (e.g., 3,4-dimethoxy) decrease solubility and activity .
Basic: What are the critical steps for ensuring reproducibility in synthesizing this compound?
Methodological Answer:
- Stoichiometric precision : Use anhydrous conditions for moisture-sensitive steps (e.g., thioether formation).
- Reaction monitoring : Track progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) or in-situ IR .
- Purification : Employ gradient elution in column chromatography (hexane → ethyl acetate) to isolate high-purity product (>98% by HPLC) .
Advanced: How can researchers address low yield in the final coupling step of the synthesis?
Methodological Answer:
Low yields often stem from:
- Incomplete activation : Pre-activate the thiol intermediate with N-hydroxysuccinimide (NHS) esters.
- Side reactions : Add scavengers (e.g., 2-mercaptoethanol) to suppress disulfide formation .
- Temperature optimization : Conduct the reaction at 0–4°C to minimize hydrolysis of the benzyl acetate group .
Advanced: What in-silico tools are recommended for predicting metabolic stability of this compound?
Methodological Answer:
- CYP450 metabolism prediction : Use Schrödinger’s ADMET Predictor or SwissADME to identify vulnerable sites (e.g., triazolopyrimidine core oxidation) .
- Phase II metabolism : Simulate glucuronidation or sulfation using BioTransformer 3.0.
- Half-life estimation : Apply PBPK modeling (GastroPlus) to optimize dosing regimens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
